Boc-phe-leu-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

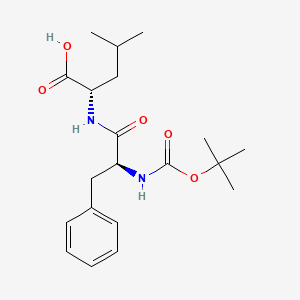

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H30N2O5 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C20H30N2O5/c1-13(2)11-16(18(24)25)21-17(23)15(12-14-9-7-6-8-10-14)22-19(26)27-20(3,4)5/h6-10,13,15-16H,11-12H2,1-5H3,(H,21,23)(H,22,26)(H,24,25)/t15-,16-/m0/s1 |

InChI Key |

WTUOGGZPHJOAND-HOTGVXAUSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |

sequence |

FL |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-Phe-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-L-phenylalanyl-L-leucine (Boc-Phe-Leu-OH) is a dipeptide derivative of significant interest in the fields of medicinal chemistry, biochemistry, and pharmaceutical sciences. As a protected dipeptide, it serves as a crucial building block in the synthesis of more complex peptides and peptidomimetics. The presence of the N-terminal tert-butoxycarbonyl (Boc) protecting group offers stability during peptide synthesis and allows for controlled, stepwise elongation of peptide chains.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound, intended to be a valuable resource for researchers and professionals in drug development.

Core Chemical and Physical Properties

This compound is a white to off-white powder, and its fundamental properties are summarized in the tables below, providing a quick reference for researchers.[1][2]

Table 1: General and Physical Properties of this compound

| Property | Value |

| Synonyms | Boc-L-phenylalanyl leucine |

| CAS Number | 33014-68-5[1][2] |

| Molecular Formula | C₂₀H₃₀N₂O₅ |

| Molecular Weight | 378.46 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥97.5% (HPLC) |

| Optical Rotation | [α]D²⁰ = -9 ± 2º (c=1 in DMF) |

| Storage Conditions | Store at 0-8°C |

Table 2: Solubility Profile of this compound and Related Compounds

| Compound | Solvent | Solubility |

| This compound | Dimethylformamide (DMF) | Soluble (used for optical rotation measurement) |

| Dichloromethane (DCM) | Expected to be soluble | |

| Methanol, Ethanol | Expected to be soluble | |

| Dimethyl sulfoxide (DMSO) | Expected to be soluble | |

| Boc-Leu-Leu-OH | Ethanol | ~30 mg/mL |

| Dimethylformamide (DMF) | ~30 mg/mL | |

| Dimethyl sulfoxide (DMSO) | ~10 mg/mL |

Stability Profile

The stability of this compound is a critical factor for its storage and use in synthesis. The Boc protecting group is known to be labile under acidic conditions. While specific stability studies on this compound are not extensively published, a forced degradation study on the related compound Boc-Phe-Phe-OH provides a framework for assessing its stability.

Table 3: Conditions for Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24 hours | Cleavage of the Boc protecting group |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24 hours | Hydrolysis of the peptide bond |

| Oxidative Degradation | 3% H₂O₂, Room Temperature, 24 hours | Oxidation of amino acid residues |

| Thermal Degradation | Solid state, 80°C, 72 hours | Thermal decomposition |

| Photostability | 1.2 million lux hours and 200 watt-hours/m² | Photodegradation |

Experimental Protocols

Synthesis of this compound (Solution-Phase)

This protocol describes a general method for the solution-phase synthesis of this compound, adapted from standard peptide coupling procedures.

Materials:

-

Boc-L-phenylalanine (Boc-Phe-OH)

-

L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl) or 10% Potassium bisulfate (KHSO₄)

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water

Procedure:

-

Preparation of H-Leu-OMe: Dissolve H-Leu-OMe·HCl in DCM and cool to 0°C. Add one equivalent of DIPEA or TEA and stir for 15-20 minutes to obtain the free base.

-

Activation of Boc-Phe-OH: In a separate flask, dissolve Boc-Phe-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C. Add DCC (1.1 equivalents) and stir for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling Reaction: Add the solution of H-Leu-OMe to the activated Boc-Phe-OH mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification of Boc-Phe-Leu-OMe: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Leu-OMe. Purify the crude product by silica gel column chromatography.

-

Saponification to this compound: Dissolve the purified Boc-Phe-Leu-OMe in a mixture of methanol and water. Add LiOH (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Final Work-up: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield this compound.

Caption: Workflow for the solution-phase synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound can be incorporated as a dipeptide unit in solid-phase peptide synthesis. The following is a general workflow for Boc-based SPPS.

Materials:

-

Appropriate resin (e.g., Merrifield or PAM resin)

-

Boc-protected amino acids

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling agents (e.g., HBTU, DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Cleavage cocktail (e.g., HF or TFMSA with scavengers)

Procedure:

-

Resin Swelling: Swell the resin in DCM or DMF.

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

-

Deprotection: Remove the Boc group with a solution of TFA in DCM.

-

Neutralization: Neutralize the resin with a solution of DIPEA in DMF.

-

Coupling of this compound: Dissolve this compound and a coupling agent (e.g., HBTU/HOBt) in DMF. Add DIPEA and add the solution to the resin. Agitate until the coupling is complete (monitored by Kaiser test).

-

Repeat Deprotection and Coupling: Repeat the deprotection, neutralization, and coupling steps for subsequent amino acids.

-

Cleavage: Cleave the final peptide from the resin using a strong acid cocktail (e.g., HF or TFMSA).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for incorporating this compound in Boc-SPPS.

Biological Activity and Signaling Pathways

While this compound itself is a synthetic intermediate, peptides containing the Phe-Leu motif have demonstrated biological activity. This dipeptide sequence can be a crucial determinant for the interaction of a larger peptide with its biological target.

Enzyme Inhibition

Peptides incorporating the Phe-Leu sequence have been identified as inhibitors of key enzymes involved in physiological regulation.

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: The dipeptide Phe-Leu has been shown to inhibit DPP-IV, an enzyme that inactivates incretin hormones, which are important for glucose regulation. Inhibition of DPP-IV is a therapeutic strategy for type 2 diabetes.

-

Angiotensin-Converting Enzyme (ACE) Inhibition: Peptides containing Phe-Leu at the C-terminus can act as ACE inhibitors. ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. ACE inhibitors are widely used as antihypertensive drugs.

Caption: Inhibition of ACE by Phe-Leu containing peptides in the Renin-Angiotensin System.

Receptor Binding

The Phe-Leu motif can also be important for the binding of peptides to their receptors. The hydrophobic nature of both phenylalanine and leucine can contribute to the binding affinity and specificity of a peptide ligand for its receptor, often through hydrophobic interactions within the receptor's binding pocket.

Experimental Protocol: Enzyme Inhibition Assay

The following is a generalized protocol for an in vitro enzyme inhibition assay, which can be adapted to study the inhibitory effect of peptides derived from this compound on enzymes like DPP-IV or ACE.

Materials:

-

Purified enzyme (e.g., DPP-IV or ACE)

-

Substrate for the enzyme (e.g., a fluorogenic or chromogenic substrate)

-

Test peptide (synthesized using this compound)

-

Assay buffer

-

96-well microplate

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test peptide in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test peptide at various concentrations, and the enzyme. Include control wells with no inhibitor and wells with a known inhibitor.

-

Pre-incubation: Pre-incubate the enzyme with the test peptide for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).

-

Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Measurement: Measure the fluorescence or absorbance at regular intervals using a microplate reader to monitor the progress of the reaction.

-

Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Caption: Workflow for an in vitro enzyme inhibition assay.

Conclusion

This compound is a valuable and versatile dipeptide building block in the field of peptide chemistry. Its well-defined chemical and physical properties, coupled with established synthetic methodologies, make it an essential tool for the construction of complex peptides with therapeutic potential. The presence of the Phe-Leu motif in these peptides can confer important biological activities, including the inhibition of key enzymes such as DPP-IV and ACE. This technical guide provides a solid foundation for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.

References

In-Depth Technical Guide to Boc-L-phenylalanyl-L-leucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and properties of the protected dipeptide, Boc-L-phenylalanyl-L-leucine. This compound serves as a key intermediate in peptide synthesis and is of significant interest to researchers in drug discovery and development.

Core Structure and Properties

Boc-L-phenylalanyl-L-leucine is a dipeptide composed of L-phenylalanine and L-leucine, with the N-terminus of the phenylalanine residue protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial in peptide synthesis as it prevents unwanted side reactions at the amino group during peptide bond formation.[1] The Boc group can be readily removed under mildly acidic conditions.[2]

The structure of the closely related methyl ester, Boc-L-phenylalanyl-L-leucine methyl ester (Boc-Phe-Leu-OMe), has been well-characterized. Its IUPAC name is methyl (2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoate.[3]

Chemical Structure of Boc-L-phenylalanyl-L-leucine methyl ester:

This structure can be represented by the SMILES string: CC(C)C--INVALID-LINK--OC)NC(=O)--INVALID-LINK--NC(=O)OC(C)(C)C.[3]

Physicochemical Data

Quantitative data for Boc-L-phenylalanyl-L-leucine and its methyl ester are summarized in the table below for easy reference and comparison.

| Property | Boc-L-phenylalanyl-L-leucine | Boc-L-phenylalanyl-L-leucine methyl ester |

| Molecular Formula | C20H30N2O5 | C21H32N2O5[3] |

| Molecular Weight | 378.46 g/mol | 392.5 g/mol |

| Monoisotopic Mass | 378.21547 Da | 392.23112213 Da |

| Appearance | White to off-white solid | Not specified |

| Solubility | Soluble in organic solvents like DMF, DCM | Soluble in organic solvents |

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization and quality control of synthesized Boc-L-phenylalanyl-L-leucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of Boc-L-phenylalanyl-L-leucine methyl ester (Boc-Phe-Leu-OMe) in CDCl₃ (400MHz):

While a detailed spectrum is not publicly available, a publication reports the following chemical shifts (δppm): 0.874. Based on the structure and data from similar dipeptides, other expected signals would include those for the Boc group protons, the alpha-protons of both amino acid residues, the side chain protons of phenylalanine and leucine, and the methyl ester protons.

¹³C NMR of Boc-L-phenylalanyl-L-leucine methyl ester (Boc-Phe-Leu-OMe):

The existence of ¹³C NMR data for Boc-Phe-Leu-OMe has been noted in the PubChem database, although the specific spectral data is not provided.

Mass Spectrometry

The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ of Boc-L-phenylalanyl-L-leucine would be approximately 379.2231. For the methyl ester, the expected m/z for [M+H]⁺ would be approximately 393.2389.

Infrared (IR) Spectroscopy

The IR spectrum of Boc-L-phenylalanyl-L-leucine would be expected to show characteristic absorption bands for the N-H stretching of the amide and carbamate groups, C=O stretching of the carbamate, amide, and carboxylic acid groups, and aromatic C-H stretching from the phenylalanine residue.

Experimental Protocols

The synthesis of Boc-L-phenylalanyl-L-leucine is a standard procedure in peptide chemistry, typically involving the coupling of Boc-L-phenylalanine to the amino group of L-leucine (or its methyl ester), followed by deprotection of the carboxyl group if necessary.

Synthesis of Boc-L-phenylalanyl-L-leucine methyl ester

This protocol is adapted from general peptide coupling methods.

Materials:

-

Boc-L-phenylalanine

-

L-leucine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Ethyl acetate

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve L-leucine methyl ester hydrochloride in DCM or DMF.

-

Add NMM or TEA dropwise at 0°C and stir for 15 minutes to neutralize the hydrochloride salt.

-

In a separate flask, dissolve Boc-L-phenylalanine in DCM or DMF.

-

Add HOBt to the Boc-L-phenylalanine solution.

-

Add the neutralized L-leucine methyl ester solution to the Boc-L-phenylalanine/HOBt mixture.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of DCC in DCM or DMF dropwise to the reaction mixture with constant stirring.

-

Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with 5% sodium bicarbonate solution, water, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Boc-L-phenylalanyl-L-leucine methyl ester.

-

Purify the crude product by column chromatography on silica gel if necessary.

Saponification to Boc-L-phenylalanyl-L-leucine

To obtain the free acid form, the methyl ester can be saponified.

Materials:

-

Boc-L-phenylalanyl-L-leucine methyl ester

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol or Tetrahydrofuran (THF)

-

Water

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the Boc-L-phenylalanyl-L-leucine methyl ester in a mixture of methanol or THF and water.

-

Add a solution of LiOH or NaOH and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-L-phenylalanyl-L-leucine.

Synthesis and Reaction Workflow

The following diagrams illustrate the key workflows in the synthesis of Boc-L-phenylalanyl-L-leucine.

Caption: Peptide coupling workflow for the synthesis of Boc-Phe-Leu-OMe.

Caption: Saponification of the methyl ester to yield the free acid.

Biological Activity

While primarily used as a synthetic intermediate, some studies have investigated the biological activities of Boc-protected dipeptides. Notably, Boc-L-phenylalanyl-L-leucine methyl ester has been shown to exhibit moderate antibacterial activity against Gram-negative bacteria such as E. coli and Salmonella typhimurium. This suggests a potential for this and similar protected dipeptides as leads in the development of novel antimicrobial agents. Further research is warranted to explore the mechanism of action and structure-activity relationships of these compounds. The deprotected form, Phe-Leu-OMe, also demonstrates antimicrobial properties.

Applications in Research and Development

Boc-L-phenylalanyl-L-leucine and its derivatives are valuable tools in several areas of research:

-

Peptide Synthesis: As a fundamental building block for the synthesis of more complex peptides and proteins.

-

Drug Discovery: As a precursor for the development of peptide-based therapeutics.

-

Biotechnology: In the creation of bioactive peptides for various applications.

-

Neuroscience Research: In the study of neuropeptides and their functions.

This technical guide provides a foundational understanding of Boc-L-phenylalanyl-L-leucine, offering essential data and protocols for its synthesis and characterization. The emerging evidence of its biological activity opens new avenues for its application beyond a simple synthetic intermediate.

References

In-Depth Technical Guide: Boc-L-Phe-L-Leu-OH (CAS Number: 33014-68-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-phenylalanyl-L-leucine, commonly referred to as Boc-Phe-Leu-OH. This dipeptide derivative is a fundamental building block in synthetic peptide chemistry, playing a crucial role in the development of novel therapeutics, bioactive peptides, and advanced biomaterials. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and discusses its applications in various research and development fields.

Core Properties of this compound

This compound is a white to off-white powder, a stable dipeptide derivative where the N-terminus of the phenylalanine residue is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is instrumental in peptide synthesis as it prevents unwanted side reactions during the stepwise elongation of peptide chains and can be removed under specific acidic conditions.[1]

Physicochemical and Analytical Data

A summary of the key quantitative data for this compound is presented in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 33014-68-5 | [1][2] |

| Molecular Formula | C₂₀H₃₀N₂O₅ | [1][2] |

| Molecular Weight | 378.47 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥ 97.5% (as determined by HPLC) | |

| Optical Rotation | [α]²⁰D = -9 ± 2º (c=1 in DMF) | |

| Storage Conditions | 0-8°C |

Synthesis and Purification

The synthesis of this compound is typically achieved through a standard peptide coupling reaction between N-Boc-protected L-phenylalanine (Boc-Phe-OH) and L-leucine. The carboxyl group of L-leucine can be transiently protected, for instance as a methyl ester (L-Leu-OMe), followed by a final saponification step.

Experimental Protocol: Solution-Phase Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound using a carbodiimide coupling agent.

Materials:

-

Boc-L-phenylalanine (Boc-Phe-OH)

-

L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate (EtOAc)

-

Aqueous solutions: 1N HCl, saturated NaHCO₃, saturated NaCl (brine)

-

Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water

Procedure:

-

Activation of Boc-Phe-OH:

-

Dissolve Boc-Phe-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add DCC or EDC (1.1 equivalents) to the solution and stir for 30-60 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

-

Coupling Reaction:

-

In a separate flask, dissolve H-Leu-OMe·HCl (1 equivalent) in DMF or DCM and neutralize with DIEA or TEA (1.1 equivalents) at 0°C.

-

Add the neutralized leucine methyl ester solution to the activated Boc-Phe-OH solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification of Boc-Phe-Leu-OMe:

-

If DCC was used, filter the reaction mixture to remove the precipitated DCU.

-

Dilute the filtrate with ethyl acetate and wash successively with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Leu-OMe.

-

-

Saponification to this compound:

-

Dissolve the crude Boc-Phe-Leu-OMe in a mixture of methanol and water.

-

Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

-

-

Final Purification:

-

The crude product can be further purified by recrystallization or flash column chromatography on silica gel.

-

HPLC Purification

For high-purity requirements, this compound can be purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Typical RP-HPLC Conditions:

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Gradient: A linear gradient tailored to the hydrophobicity of the dipeptide, for example, 20-80% B over 30 minutes.

-

Detection: UV at 220 nm and 254 nm.

Spectroscopic Characterization

The structural integrity of this compound is confirmed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

-

~0.9 ppm: Doublet, 6H (δ-CH₃ of Leucine)

-

~1.4 ppm: Singlet, 9H (t-butyl protons of Boc group)

-

~1.5-1.7 ppm: Multiplet, 3H (β-CH₂ and γ-CH of Leucine)

-

~2.8-3.2 ppm: Multiplet, 2H (β-CH₂ of Phenylalanine)

-

~4.1-4.5 ppm: Multiplets, 2H (α-CH of Phenylalanine and Leucine)

-

~5.0-5.5 ppm: Broad doublet, 1H (NH of Phenylalanine)

-

~6.5-7.0 ppm: Broad doublet, 1H (NH of Leucine)

-

~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons of Phenylalanine)

-

~10-12 ppm: Broad singlet, 1H (COOH)

Expected ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

-

~21-23 ppm: (δ-CH₃ of Leucine)

-

~24-25 ppm: (γ-CH of Leucine)

-

~28 ppm: (t-butyl carbons of Boc group)

-

~38-41 ppm: (β-CH₂ of Phenylalanine and β-CH₂ of Leucine)

-

~51-55 ppm: (α-C of Phenylalanine and Leucine)

-

~80 ppm: (Quaternary carbon of Boc group)

-

~126-130 ppm: (Aromatic carbons of Phenylalanine)

-

~136-137 ppm: (Quaternary aromatic carbon of Phenylalanine)

-

~155-156 ppm: (Carbonyl of Boc group)

-

~170-172 ppm: (Amide carbonyl)

-

~173-175 ppm: (Carboxylic acid carbonyl)

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of this compound.

Expected Mass-to-Charge Ratios (m/z):

-

[M+H]⁺: 379.22

-

[M+Na]⁺: 401.20

-

[M-H]⁻: 377.21

Applications in Research and Development

This compound is a versatile building block with applications in several areas of scientific research and drug development.

-

Peptide Synthesis: Its primary application is as a dipeptide unit in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. This approach can improve the efficiency and yield of synthesizing longer peptides, especially those containing the Phe-Leu motif.

-

Drug Discovery: The Phe-Leu sequence is found in various biologically active peptides. This compound is used in the synthesis of peptide-based therapeutics, including enzyme inhibitors and receptor ligands. For example, it has been used as a starting material in the synthesis of more complex peptides with potential applications in molecular recognition.

-

Biomaterials: this compound has been incorporated into biocompatible polymers to create functionalized nanofibers through electrospinning. These hybrid bionanomaterials exhibit interesting piezoelectric and dielectric properties, suggesting potential applications in biosensors, tissue engineering, and energy harvesting devices.

-

Cosmetic Formulations: Peptides are increasingly used in cosmetics for their potential to promote skin health. This compound is explored in the formulation of peptides that may offer anti-aging benefits and improve skin elasticity.

Visualized Workflows and Relationships

Logical Workflow for Synthesis and Characterization

The general process for the synthesis and characterization of this compound can be visualized as a logical workflow.

Caption: Workflow for the synthesis and characterization of this compound.

Role in Bioactive Peptide Development

This compound serves as a critical intermediate in the construction of larger, biologically active peptides. Its role is upstream in the synthetic pathway.

Caption: Role of this compound in the development of bioactive peptides.

References

An In-depth Technical Guide to Boc-Phe-Leu-OH: Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butyloxycarbonyl-L-phenylalanyl-L-leucine (Boc-Phe-Leu-OH), a crucial dipeptide derivative in the field of peptide chemistry and pharmaceutical development. This document details its physicochemical properties, provides exemplary experimental protocols for its application in peptide synthesis, and discusses its relevance in the context of biological signaling pathways.

Core Properties of this compound

This compound is a white to off-white powder that serves as a fundamental building block in the synthesis of more complex peptides. The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of the phenylalanine residue allows for controlled, stepwise elongation of peptide chains, a cornerstone of solid-phase peptide synthesis (SPPS).

Table 1: Physicochemical and Quantitative Data for this compound

| Property | Value | Reference |

| Molecular Weight | 378.46 g/mol | [1] |

| Molecular Formula | C₂₀H₃₀N₂O₅ | [1] |

| CAS Number | 33014-68-5 | [1] |

| Appearance | White to off-white powder | [2] |

| Purity (HPLC) | ≥ 97.5% | [2] |

| Optical Rotation | [α]D²⁰ = -9 ± 2º (c=1 in DMF) | |

| Storage Temperature | 2-8 °C |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in peptide synthesis and the subsequent characterization of the resulting peptide.

Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide: Ac-Phe-Leu-Ala-NH₂

This protocol describes a general workflow for the manual synthesis of a model tripeptide on a Rink Amide resin using this compound.

Materials:

-

Rink Amide MBHA resin

-

This compound

-

Boc-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Piperidine

-

Acetic anhydride

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection (if using Fmoc-Rink Amide resin): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Boc-Ala-OH):

-

Dissolve Boc-Ala-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

-

Add the coupling solution to the resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM and DMF.

-

Neutralization: Neutralize the resin with 10% DIEA in DMF for 10 minutes. Wash the resin with DMF.

-

Dipeptide Coupling (this compound):

-

Dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

-

Add the coupling solution to the resin and agitate for 2 hours.

-

Monitor the coupling reaction.

-

Wash the resin with DMF and DCM.

-

-

Final Boc Deprotection: Repeat step 4.

-

N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes. Wash the resin with DMF and DCM.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5) for 2 hours.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide using reverse-phase HPLC.

Characterization of the Synthesized Peptide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for a Boc-Protected Dipeptide (Reference: Boc-Phe-Phe-OH in DMSO-d₆)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Boc (CH₃)₃ | ~1.40 (s, 9H) | ~28.5 |

| Boc C(CH₃)₃ | - | ~80.0 |

| Boc C=O | - | ~156.0 |

| Phe¹ α-CH | ~4.3 - 4.5 (m, 1H) | ~55.0 - 56.0 |

| Leu² α-CH | ~4.1 - 4.3 (m, 1H) | ~51.0 - 52.0 |

| Phe¹ β-CH₂ | ~2.9 - 3.2 (m, 2H) | ~38.0 - 39.0 |

| Leu² β-CH₂ | ~1.5 - 1.7 (m, 2H) | ~40.0 - 41.0 |

| Leu² γ-CH | ~1.4 - 1.6 (m, 1H) | ~24.0 - 25.0 |

| Leu² δ-CH₃ | ~0.8 - 0.9 (d, 6H) | ~22.0 - 23.0 |

| Phe¹ Aromatic C-H | ~7.2 - 7.4 (m, 5H) | ~126.0 - 138.0 |

| Amide N-H | ~8.0 - 8.5 (d, 1H) | - |

| Carboxyl O-H | ~10 - 12 (br s, 1H) | - |

| Phe¹ C=O | - | ~171.0 - 173.0 |

| Leu² C=O | - | ~174.0 - 175.0 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final peptide. For the model tripeptide Ac-Phe-Leu-Ala-NH₂, the expected monoisotopic mass is 376.2423 g/mol . Tandem MS (MS/MS) can be used to confirm the peptide sequence through fragmentation analysis.

Application in Targeting Biological Pathways

Peptides containing the Phe-Leu motif are of significant interest in drug discovery. For example, the N-formylated tripeptide, f-Met-Leu-Phe, is a potent chemoattractant for neutrophils and other phagocytic cells. It exerts its effects by activating the Formyl Peptide Receptor (FPR), a G-protein coupled receptor (GPCR). The synthesis of analogues of f-Met-Leu-Phe, which can be facilitated by using building blocks like this compound, is a common strategy for developing agonists or antagonists of the FPR signaling pathway for therapeutic purposes.

Formyl Peptide Receptor (FPR) Signaling Pathway

The binding of an agonist like f-Met-Leu-Phe to FPR1 initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species.

Figure 1: Simplified Formyl Peptide Receptor 1 (FPR1) signaling cascade.

General Experimental Workflow

The development of novel peptide-based therapeutics involves a multi-step process from synthesis to biological evaluation.

Figure 2: General workflow for peptide synthesis and evaluation.

Conclusion

This compound is an indispensable tool in the arsenal of peptide chemists and drug development professionals. Its well-defined properties and versatility in solid-phase peptide synthesis make it a valuable precursor for the creation of novel peptide-based therapeutics. A thorough understanding of its handling, application in synthetic protocols, and the biological context of the resulting peptides is crucial for the successful development of new and effective drugs.

References

Navigating the Solubility Landscape of Boc-Phe-Leu-OH: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the solubility of peptide intermediates is a critical cornerstone of successful synthesis and purification. This technical guide provides a comprehensive overview of the available solubility data for N-tert-butoxycarbonyl-L-phenylalanyl-L-leucine (Boc-Phe-Leu-OH), a key dipeptide in peptide chemistry. While specific quantitative solubility data for this compound is limited in publicly available literature, this document compiles qualitative information and data from its constituent protected amino acids to guide solvent selection and experimental design.

Physicochemical Properties

This compound is a dipeptide derivative where the N-terminus of the phenylalanine residue is protected by a tert-butoxycarbonyl (Boc) group. This protecting group increases the hydrophobicity of the molecule, significantly influencing its solubility profile. The presence of the bulky, nonpolar side chains of phenylalanine and leucine, combined with the polar carboxylic acid group, imparts an amphipathic character to the molecule.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀N₂O₅ | [1] |

| Molecular Weight | 378.47 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 97.5% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Solubility Profile

For context, the solubility of the constituent protected amino acids, Boc-Phe-OH and Boc-Leu-OH, provides valuable insight:

| Compound | Solvent | Temperature (°C) | Solubility (Qualitative) | Solubility (Quantitative) | Source |

| Boc-Phe-OH | Dichloromethane (DCM) | Not Specified | Soluble | Not Available | |

| Dimethylformamide (DMF) | Not Specified | Soluble | Not Available | ||

| N-Methyl-2-pyrrolidone (NMP) | Not Specified | Soluble | Not Available | ||

| Methanol | Not Specified | Soluble | Not Available | ||

| Dimethyl sulfoxide (DMSO) | Not Specified | Soluble | 100 mg/mL (376.92 mM) | ||

| Ethanol | Not Specified | Soluble | Not Available | ||

| Boc-Leu-OH | Dimethylformamide (DMF) | Room Temperature | Soluble | Not Available | |

| Methanol | Room Temperature | Soluble | Not Available | ||

| Dimethyl sulfoxide (DMSO) | Not Specified | Soluble | 100 mg/mL (432.35 mM) | ||

| Water | Room Temperature | Insoluble | Not Available | ||

| Boc-Phe-Phe-OH | Dichloromethane (DCM) | Not Specified | Expected to be soluble | Not Available | |

| Dimethylformamide (DMF) | Not Specified | Expected to be soluble | Not Available |

Based on this comparative data, this compound is expected to be soluble in polar aprotic solvents such as DMF, NMP, and DMSO, as well as chlorinated solvents like DCM. Its solubility in protic solvents like methanol and ethanol may be lower, and it is likely to be poorly soluble in aqueous solutions at neutral pH due to the hydrophobic character and the protonated carboxylic acid.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, a systematic experimental approach is necessary. The following is a general protocol for determining the equilibrium solubility of a peptide such as this compound in a given solvent.

Equilibrium Solubility Method (Shake-Flask)

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

High-purity solvent of interest

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Micropipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed collection vials

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that dissolution equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vial to pellet the excess solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a micropipette, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter into a pre-weighed collection vial to remove any remaining microscopic particles.

-

Solvent Evaporation: Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the peptide.

-

Gravimetric Analysis: Once the solvent is completely removed, re-weigh the vial. The mass of the dissolved peptide can be determined by the difference in weight.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

High-Performance Liquid Chromatography (HPLC) Method

For a more precise quantification, especially in complex mixtures, HPLC can be employed.

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-4 of the Equilibrium Solubility Method.

-

Prepare Standard Solutions: Create a series of standard solutions of this compound with known concentrations in the same solvent.

-

Generate a Calibration Curve: Inject the standard solutions into an HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Analyze the Sample: Dilute the filtered supernatant from the saturated solution to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate Solubility: Account for the dilution factor to determine the original concentration of the saturated solution.

Visualizing the Workflow

A logical workflow is essential for systematically assessing peptide solubility.

Caption: Workflow for Peptide Solubility Assessment.

Conclusion

While direct quantitative solubility data for this compound is scarce, a systematic approach based on the properties of its constituent amino acids and related dipeptides can guide solvent selection and experimental design. The protocols and workflows outlined in this guide provide a framework for researchers to determine the precise solubility of this compound in their specific applications, ensuring robust and reproducible results in peptide synthesis and drug development.

References

Navigating the Stability of Boc-Phe-Leu-OH: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Storage of N-tert-Butoxycarbonyl-L-phenylalanyl-L-leucine (Boc-Phe-Leu-OH)

The dipeptide this compound is a fundamental building block in the synthesis of complex peptides for pharmaceutical and biotechnological applications. Its purity and stability are paramount to ensure the integrity and efficacy of the final therapeutic products. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 33014-68-5[1][2][3] |

| Molecular Formula | C₂₀H₃₀N₂O₅[1][2] |

| Molecular Weight | 378.47 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥ 97.5% (HPLC) |

| Optical Rotation | [a]D²⁰ = -9 ± 2º (c=1 in DMF) |

Stability Profile and Storage Conditions

The stability of this compound is intrinsically linked to its N-terminal tert-butoxycarbonyl (Boc) protecting group. The Boc group is known for its stability under neutral and basic conditions, which makes it a versatile tool in multi-step peptide synthesis. However, it is labile in acidic environments.

Proper storage is crucial to maintain the integrity of this compound. While extensive, specific long-term stability data for this particular dipeptide is not widely published, general principles for Boc-protected amino acids and peptides apply.

Recommended Storage

| Condition | Recommendation | Rationale |

| Solid Form (Lyophilized Powder) | Store at 0-8°C. | To minimize thermal degradation and maintain long-term stability. For extended periods, storage at -20°C is advisable, although specific data for this compound is not available. |

| In Solution | Prepare solutions fresh. If storage is necessary, store at -20°C for up to one month or -80°C for up to six months. | Peptide solutions are more susceptible to degradation (e.g., hydrolysis) than the solid form. These recommendations are based on general guidelines for similar compounds like Boc-L-Leu-OH. |

| Atmosphere | Store in a tightly sealed container. | To prevent moisture absorption, which can lead to hydrolysis. |

| Light | Protect from light. | Although specific photostability data is lacking, it is good practice to protect from light to prevent potential photodegradation. |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis of the Boc group under acidic conditions and potential oxidation. A study on a similar peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂, indicated that the major initial degradation pathway was oxidative in nature.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways. The following protocols are adapted from established methods for similar dipeptides.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Photostability chamber

-

Temperature and humidity-controlled oven

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose solid this compound to 80°C for 72 hours.

-

Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Sample Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method (see Protocol 2).

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the purity of this compound and separate it from its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 30-90% B over 20 minutes, then hold at 90% B for 5 minutes, and return to 30% B for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Handling and Safety

While specific hazard data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder. Avoid creating dust.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour solutions down the drain.

Conclusion

The stability of this compound is critical for its successful application in peptide synthesis and drug development. In its solid, lyophilized form, it is a stable compound when stored in a cool, dry, and dark environment. The primary liability is the Boc group's susceptibility to strong acids. The provided experimental protocols offer a robust framework for researchers to conduct their own stability assessments, ensuring the quality and reliability of this important peptide synthesis intermediate.

References

An In-depth Technical Guide to Boc-Phe-Leu-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-L-phenylalanyl-L-leucine, commonly abbreviated as Boc-Phe-Leu-OH, is a dipeptide derivative that serves as a crucial building block in the field of peptide chemistry. Its structure, featuring the N-terminal tert-butoxycarbonyl (Boc) protecting group, allows for the controlled and stepwise elongation of peptide chains during synthesis. This protected dipeptide is particularly valuable in the construction of complex and bioactive peptides for therapeutic and research applications. The incorporation of the Phenylalanine-Leucine (Phe-Leu) motif can be critical for the biological activity and structural integrity of the final peptide product.

This technical guide provides a comprehensive overview of the properties of this compound, detailed protocols for its application in peptide synthesis, and discusses the biological significance of the Phe-Leu motif in larger peptide structures.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 33014-68-5 |

| Molecular Formula | C₂₀H₃₀N₂O₅ |

| Molecular Weight | 378.46 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥97.5% (HPLC) |

| Optical Rotation | [α]²⁰/D = -9 ± 2º (c=1 in DMF) |

| Storage Conditions | 0-8 °C |

Applications in Peptide Synthesis

This compound is primarily utilized as a dipeptide building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The use of a dipeptide unit can streamline the synthetic process, improve yields, and in some cases, help to overcome challenges associated with the coupling of certain amino acid sequences.

Role in Peptide Synthesis Workflow

The general workflow for incorporating this compound into a growing peptide chain via Boc-SPPS is illustrated in the following diagram.

Workflow for incorporating this compound in Boc-SPPS.

Experimental Protocols

While this compound itself is not biologically active, it is a component for synthesizing larger, active peptides. The following are representative protocols for its use.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence on a solid support using the Boc/Bzl protection strategy.

Materials:

-

Merrifield resin pre-loaded with the C-terminal amino acid

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove TFA and byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of DIEA in DMF for 10 minutes.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Coupling:

-

Dissolve this compound (2 equivalents relative to resin substitution) and HOBt (2 equivalents) in DMF.

-

Add DCC (2 equivalents) to the solution and allow to activate for 5-10 minutes.

-

Add the activated dipeptide solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.

-

Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid, such as anhydrous hydrofluoric acid (HF).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthesis of a Tripeptide

This protocol describes the synthesis of a model tripeptide, Boc-Phe-Leu-Gly-OMe, in solution.

Materials:

-

This compound

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

DCC

-

HOBt

-

DIEA

-

DMF

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

1N HCl solution

-

Brine

Procedure:

-

Activation of this compound: Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in DMF. Cool the solution to 0 °C and add DCC (1.1 equivalents). Stir for 10 minutes.

-

Neutralization of H-Gly-OMe·HCl: In a separate flask, dissolve H-Gly-OMe·HCl (1.2 equivalents) in DMF and neutralize with DIEA (1.2 equivalents) at 0 °C.

-

Coupling: Add the neutralized glycine methyl ester solution to the activated this compound solution. Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

-

Purification: Purify the crude Boc-Phe-Leu-Gly-OMe by silica gel column chromatography.

Biological Significance of the Phe-Leu Motif

While this compound is a synthetic intermediate, the Phe-Leu dipeptide motif is present in numerous biologically active peptides, where it contributes to receptor binding and overall peptide conformation.

Example: f-Met-Leu-Phe and Chemotaxis

A well-studied example of a peptide containing the Phe-Leu motif is N-formylmethionyl-leucyl-phenylalanine (f-Met-Leu-Phe). This tripeptide is a potent chemoattractant for neutrophils and other phagocytic cells. It binds to the formyl peptide receptor (FPR), a G protein-coupled receptor (GPCR), initiating a signaling cascade that leads to cell migration, degranulation, and the production of reactive oxygen species.

Table 2: Biological Activity of f-Met-Leu-Phe

| Parameter | Value | Cell Type |

| EC₅₀ (Chemotaxis) | ~1 nM | Human Neutrophils |

| K_d (Binding Affinity) | ~10-30 nM | Human Neutrophils |

The signaling pathway initiated by f-Met-Leu-Phe binding to its receptor is depicted below.

Signaling pathway of the chemoattractant f-Met-Leu-Phe.

Conclusion

This compound is an indispensable tool in the arsenal of peptide chemists. Its utility as a dipeptide building block facilitates the efficient synthesis of complex peptides, which are of significant interest in drug discovery and development. While devoid of intrinsic biological activity, the Phe-Leu motif it introduces is a key component of many bioactive peptides. A thorough understanding of its chemical properties and synthetic applications, as detailed in this guide, is essential for researchers aiming to develop novel peptide-based therapeutics and research tools.

An In-depth Technical Guide to Boc-Phe-Leu-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butyloxycarbonyl-L-phenylalanyl-L-leucine (Boc-Phe-Leu-OH), a crucial dipeptide building block in peptide synthesis. This document details its physicochemical properties, synthesis protocols, and applications in the development of therapeutic peptides, with a focus on its role in both solution-phase and solid-phase peptide synthesis (SPPS).

Core Properties of this compound

This compound is an N-terminally protected dipeptide composed of L-phenylalanine and L-leucine. The tert-butyloxycarbonyl (Boc) protecting group provides temporary protection of the N-terminus, allowing for controlled, stepwise elongation of peptide chains.[1] Its stability under various coupling conditions and its straightforward deprotection make it a valuable reagent in synthetic peptide chemistry.[2][]

Table 1: Physicochemical Properties of this compound [4]

| Property | Value |

| CAS Number | 33014-68-5 |

| Molecular Formula | C₂₀H₃₀N₂O₅ |

| Molecular Weight | 378.47 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥ 97.5% (HPLC) |

| Optical Rotation | [α]D²⁰ = -9 ± 2º (c=1 in DMF) |

| Storage Conditions | 0-8°C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of N-terminally protected Boc-L-phenylalanine (Boc-Phe-OH) with the free amine of L-leucine (H-Leu-OH) or its ester derivative, followed by saponification if an ester is used. The following section details a representative protocol for its solution-phase synthesis.

Experimental Protocol: Solution-Phase Synthesis of this compound

This protocol involves the coupling of Boc-Phe-OH with L-leucine methyl ester (H-Leu-OMe), followed by the saponification of the resulting dipeptide ester.

Materials and Reagents:

-

Boc-L-phenylalanine (Boc-Phe-OH)

-

L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Lithium hydroxide (LiOH)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of L-leucine methyl ester (free base): Dissolve L-leucine methyl ester hydrochloride (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DIPEA (1.1 eq) dropwise and stir for 20 minutes at 0°C to neutralize the salt and generate the free amine.

-

Peptide Coupling: In a separate flask, dissolve Boc-L-phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool this solution to 0°C. Add DCC (1.1 eq) to the Boc-Phe-OH solution and stir for 30 minutes at 0°C to pre-activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will begin to form. To this mixture, add the previously prepared cold solution of L-leucine methyl ester. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification of Boc-Phe-Leu-OMe: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Leu-OMe. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

Saponification to this compound: Dissolve the purified Boc-Phe-Leu-OMe in a mixture of methanol and water (e.g., 3:1 v/v). Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Final Work-up and Purification: Upon completion of the saponification, acidify the mixture to pH ~3 with 1N HCl. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization.

Table 2: Representative Data for Solution-Phase Synthesis of this compound

| Step | Reaction | Coupling Reagents | Solvent | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |

| 1 | Boc-Phe-OH + H-Leu-OMe | DCC, HOBt | DCM | 12-18 | 85-95 | >95 (after chromatography) |

| 2 | Boc-Phe-Leu-OMe → this compound | LiOH | MeOH/H₂O | 2-4 | 90-98 | >97 (after recrystallization) |

Note: Yields are representative and may vary based on experimental conditions.

Application of this compound in Peptide Synthesis

This compound serves as a valuable building block for the incorporation of the Phe-Leu motif into larger peptide sequences in both solution-phase and solid-phase peptide synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual solid-phase synthesis of a model tripeptide, for example, Ala-Phe-Leu, on a Merrifield resin using Boc chemistry.

Materials and Reagents:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-L-Alanine (Boc-Ala-OH)

-

This compound

-

Cesium carbonate (Cs₂CO₃)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (1-Hydroxybenzotriazole)

Procedure:

-

Resin Preparation and First Amino Acid Attachment: Swell the Merrifield resin in DMF. Attach the first amino acid (Boc-Ala-OH) to the resin via its cesium salt to minimize racemization.[5]

-

Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the attached alanine. Wash the resin thoroughly with DCM and then DMF.

-

Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a solution of 10% DIPEA in DMF. Wash the resin with DMF.

-

Coupling of this compound: In a separate vial, pre-activate this compound (3 eq) with HBTU (3 eq) and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow the activation to proceed for 10 minutes. Add the activated dipeptide solution to the resin and agitate for 2-4 hours. Monitor the coupling reaction using a Kaiser test to detect the presence of free primary amines. If the test is positive, the coupling is incomplete and should be allowed to proceed for a longer duration or be repeated.

-

Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

-

Final Deprotection and Cleavage: The N-terminal Boc group of the Phe-Leu dipeptide can be removed as described in step 2 for further elongation of the peptide chain. Alternatively, for the final tripeptide, cleave the peptide from the resin and remove side-chain protecting groups (if any) using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

-

Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 3: Representative Data for SPPS using this compound

| Step | Reagents | Solvent | Reaction Time | Monitoring | Typical Yield/Efficiency |

| Deprotection | 50% TFA in DCM | DCM | 30 min | - | >99% |

| Coupling | This compound, HBTU, HOBt, DIPEA | DMF | 2-4 h | Kaiser Test | >98% coupling efficiency |

| Cleavage | HF or TFMSA | - | 1-2 h | - | 70-90% (crude peptide) |

Note: Coupling efficiency and yields are sequence-dependent and can be optimized.

Biological Significance and Signaling Pathways

Peptides containing the Phenylalanine-Leucine (Phe-Leu) motif are of significant interest due to their diverse biological activities, including antimicrobial and anti-inflammatory properties. A well-studied example is the bacterial chemotactic peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP), which contains the core Leu-Phe sequence and is a potent activator of the innate immune system.

Formyl Peptide Receptor (FPR) Signaling Pathway

fMLP and related peptides bind to Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs) found on the surface of phagocytic leukocytes such as neutrophils and macrophages. Activation of FPR1, a prominent member of this receptor family, triggers a cascade of intracellular signaling events leading to cellular responses crucial for host defense, including chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS).

The binding of an fMLP-like peptide to FPR1 initiates the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gβγ subunit activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG, in conjunction with Ca²⁺, activates Protein Kinase C (PKC). These events, along with the activation of the Phosphoinositide 3-kinase (PI3K) pathway, ultimately lead to the reorganization of the actin cytoskeleton, resulting in cell migration towards the source of the chemoattractant.

Experimental Workflow for Peptide Synthesis and Biological Assays

The synthesis of bioactive peptides for studying their effects on signaling pathways involves a systematic workflow from initial synthesis to final biological evaluation.

Conclusion

This compound is a versatile and indispensable building block in the synthesis of peptides containing the biologically significant Phe-Leu motif. Its use in both solution-phase and solid-phase peptide synthesis is well-established, enabling the creation of complex peptides for research and drug development. The ability of Phe-Leu containing peptides to modulate key signaling pathways, such as the Formyl Peptide Receptor pathway, underscores their therapeutic potential in areas like inflammation and infectious diseases. The protocols and data presented in this guide provide a solid foundation for the synthesis and application of this compound in the ongoing exploration of novel peptide-based therapeutics.

References

The Pivotal Role of Boc-Protected Dipeptides: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern pharmaceutical and biochemical research, N-tert-butoxycarbonyl (Boc)-protected dipeptides have emerged as versatile and critical building blocks. Initially recognized for their fundamental role as stable intermediates in stepwise peptide synthesis, a growing body of evidence now highlights their intrinsic biological activities and diverse applications in drug discovery and development.[1] The Boc protecting group provides essential stability and allows for controlled peptide chain elongation, making these molecules indispensable in the synthesis of complex peptides, peptidomimetics, and other therapeutic agents.[1][2][3] This technical guide offers an in-depth exploration of the multifaceted applications of Boc-protected dipeptides, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Applications of Boc-Protected Dipeptides

The utility of Boc-protected dipeptides extends across several key areas of scientific research and development:

-

Peptide Synthesis: As foundational intermediates, Boc-protected dipeptides are instrumental in both solution-phase and solid-phase peptide synthesis (SPPS).[] The Boc group's acid lability allows for its selective removal under mild conditions, enabling the sequential addition of amino acids to construct a desired peptide sequence.

-

Drug Discovery and Medicinal Chemistry: Beyond their role in synthesis, certain Boc-protected dipeptides exhibit inherent biological activity. This has led to their investigation as potential therapeutic agents themselves, particularly in the fields of antimicrobial and anticancer research. They also serve as valuable scaffolds for the development of enzyme inhibitors and modulators of crucial biological pathways, such as the N-methyl-D-aspartate (NMDA) receptor signaling pathway.

-

Targeted Drug Delivery: The unique structural properties of Boc-protected dipeptides can be leveraged in the design of novel drug delivery systems. Their ability to self-assemble into nanostructures offers a promising platform for the targeted delivery of therapeutic agents to specific cells or tissues, potentially reducing side effects and enhancing treatment efficacy.

-

Peptidomimetics: Boc-protected dipeptides are crucial starting materials in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of various Boc-protected dipeptides, compiled from a range of studies.

Table 1: Antimicrobial Activity of Selected Boc-Protected Dipeptides

| Dipeptide | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Boc-Phe-Trp-OMe | Gram-positive and Gram-negative bacteria | 230 - 400 µg/mL (MIC90) | |

| Boc-Trp-Trp-OMe | Gram-positive and Gram-negative bacteria | 230 - 400 µg/mL (MIC90) | |

| Boc-Phe-Pro-OMe | Aspergillus fumigatus | Zone of inhibition: 11mm at 1000 ppm | |

| Boc-Phe-Pro-OMe | E. coli | Zone of inhibition: 8mm at 1000 ppm | |

| Boc-Phe-Pro-OMe | Salmonella typhimurium | Zone of inhibition: 10mm at 1000 ppm | |

| Boc-Phe-Tyr-OMe | Pencillium chrysogenum | Zone of inhibition: 8mm at 1000 ppm |

Table 2: Typical Yields for Solution-Phase Dipeptide Synthesis

| Coupling Reagent | Reaction Time (hours) | Typical Yield (%) | Reference |

| DCC/HOBt | 12-24 | 70-85 | |

| HBTU/HOBt/DIPEA | 2-4 | 85-95 | |

| PyBOP/DIPEA | 1-3 | 80-95 |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of Boc-protected dipeptides.

Protocol 1: General Solution-Phase Synthesis of a Boc-Protected Dipeptide (HBTU Coupling)

Materials:

-

Boc-protected N-terminal amino acid (1.0 eq)

-

C-terminally protected amino acid methyl ester (1.0 eq)

-

HBTU (1.0 eq)

-

HOBt (1.0 eq)

-

DIPEA (2.0 eq)

-

Anhydrous DMF

-

Ethyl acetate

-

1N HCl

-

Saturated NaHCO3 solution

-

Brine

-

Anhydrous Na2SO4

Procedure:

-

Dissolve the Boc-protected N-terminal amino acid in anhydrous DMF.

-

Add HBTU and HOBt to the solution.

-

Add DIPEA and stir the mixture for 5-10 minutes to pre-activate the carboxylic acid.

-

Add the C-terminally protected amino acid to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Boc Group Deprotection

Materials:

-

Boc-protected peptide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected peptide in a solution of 25-50% TFA in DCM.

-

Stir the reaction at room temperature for 30-60 minutes.

-

Monitor the deprotection by TLC.

-

Once complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can be used in the next coupling step after neutralization.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Materials:

-

Boc-protected dipeptide stock solution

-

Bacterial culture in appropriate broth (e.g., Luria-Bertani)

-

96-well microtiter plate

-

Sterile broth

-

Incubator

Procedure:

-

Prepare a serial dilution of the Boc-protected dipeptide in sterile broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacteria.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the dipeptide that visibly inhibits bacterial growth.

Protocol 4: Biofilm Eradication Assay (Crystal Violet Method)

Materials:

-

Mature bacterial biofilm cultured in a 96-well plate

-

Boc-protected dipeptide solutions of varying concentrations

-

Phosphate-buffered saline (PBS)

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

Plate reader

Procedure:

-

Gently wash the mature biofilm with PBS to remove non-adherent cells.

-

Add the Boc-protected dipeptide solutions to the wells and incubate for a specified time.

-

Wash the plate with PBS again.

-

Stain the remaining biofilm with 0.1% Crystal Violet solution for 15 minutes.

-

Wash away the excess stain with water and allow the plate to dry.

-

Solubilize the stained biofilm by adding 30% acetic acid to each well.

-

Measure the absorbance at 570 nm using a plate reader. A decrease in absorbance compared to the untreated control indicates biofilm eradication.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes involving Boc-protected dipeptides.

Caption: General workflow for peptide synthesis using Boc-protected amino acids.

Caption: Workflow for the discovery of antimicrobial Boc-protected dipeptides.

Caption: Proposed mechanism of Boc-dipeptide antagonists at the NMDA receptor.

Conclusion

Boc-protected dipeptides are far more than simple intermediates in peptide synthesis. Their inherent biological activities, coupled with their utility in constructing complex molecules and drug delivery systems, position them as powerful tools in the arsenal of researchers and drug developers. The continued exploration of their properties and applications is likely to yield further innovations in medicine and biotechnology. This guide provides a foundational understanding of their current applications, supported by quantitative data and detailed protocols, to aid in the advancement of this promising area of research.

References

An In-depth Technical Guide to Boc-Phe-Leu-OH for Bioactive Peptide Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction